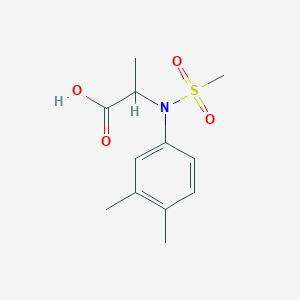
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine is an amino acid derivative that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C12H17NO4S and a molecular weight of approximately 271.33 g/mol. Its structure features a dimethylphenyl group and a methylsulfonyl moiety attached to the alanine backbone, which contributes to its reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Analgesic Properties : The compound has been studied for its potential to alleviate pain. Animal model studies have shown that it can effectively reduce pain responses, suggesting possible applications in pain management therapies.
- Anti-inflammatory Effects : Inflammation reduction has been observed in various experimental setups, indicating its utility in treating inflammatory conditions.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, analogs of this compound have demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values as low as 0.3 µM, indicating potent anticancer properties compared to its parent compounds .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide structure may interact with enzymes by mimicking natural substrates or binding to active sites, disrupting normal enzymatic functions.
- Receptor Interaction : The compound may modulate pain receptors or inflammatory pathways. Studies have indicated potential interactions with specific receptors involved in nociception and inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study involving the synthesis of analogs based on this compound demonstrated enhanced potency against cancer cells. The most potent analog exhibited an IC50 value significantly lower than that of the original compound, showcasing a 25-fold increase in activity against various cancer cell lines . This finding suggests that structural modifications can lead to improved therapeutic efficacy.
Propiedades
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-6-11(7-9(8)2)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGSZWKAUAIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














